Cas no 2679934-90-6 (tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate)

Tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a nitrophenyl substituent. This compound is valuable in organic synthesis, particularly in peptide chemistry and asymmetric synthesis, where the Boc group serves as a temporary amine protector under mild acidic conditions. The (1R)-stereocenter and nitro functionality enhance its utility in stereoselective transformations and further derivatization. Its crystalline solid form ensures stability and ease of handling. The product is commonly employed in pharmaceutical intermediates and fine chemical research, offering precise control over reaction pathways while maintaining high purity and reproducibility.
tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate structure
2679934-90-6 structure
商品名:tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate
CAS番号:2679934-90-6
MF:C14H20N2O4
メガワット:280.319603919983
CID:6583910
PubChem ID:99817898

tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate 化学的及び物理的性質

名前と識別子

    • EN300-28285947
    • tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate
    • 2679934-90-6
    • インチ: 1S/C14H20N2O4/c1-9-6-7-11(8-12(9)16(18)19)10(2)15-13(17)20-14(3,4)5/h6-8,10H,1-5H3,(H,15,17)/t10-/m1/s1
    • InChIKey: NNJDRBVFEFKJJO-SNVBAGLBSA-N
    • ほほえんだ: O(C(N[C@H](C)C1C=CC(C)=C(C=1)[N+](=O)[O-])=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 280.14230712g/mol
  • どういたいしつりょう: 280.14230712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 84.2Ų

tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28285947-0.1g
tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate
2679934-90-6
0.1g
$1157.0 2023-05-25
Enamine
EN300-28285947-10.0g
tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate
2679934-90-6
10g
$5652.0 2023-05-25
Enamine
EN300-28285947-2.5g
tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate
2679934-90-6
2.5g
$2576.0 2023-05-25
Enamine
EN300-28285947-1.0g
tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate
2679934-90-6
1g
$1315.0 2023-05-25
Enamine
EN300-28285947-0.25g
tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate
2679934-90-6
0.25g
$1209.0 2023-05-25
Enamine
EN300-28285947-0.5g
tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate
2679934-90-6
0.5g
$1262.0 2023-05-25
Enamine
EN300-28285947-5.0g
tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate
2679934-90-6
5g
$3812.0 2023-05-25
Enamine
EN300-28285947-0.05g
tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate
2679934-90-6
0.05g
$1104.0 2023-05-25

tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate 関連文献

tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2679934-90-6 and Product Name: *tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate*

Compound with the CAS number 2679934-90-6 and the product name tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and molecular biology studies.

The structural framework of this compound is highly intricate, featuring a carbamate moiety linked to a chiral (1R)-configured ethyl group, which is further substituted with a 4-methyl-3-nitrophenyl group. This specific arrangement not only contributes to the compound's distinct chemical profile but also opens up a wide array of possibilities for its utility in various biochemical pathways. The presence of the nitro group in the aromatic ring enhances its reactivity, making it a valuable candidate for further chemical modifications and derivatization.

In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The enantiomeric purity of tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate is particularly noteworthy, as it ensures minimal side effects and optimal biological activity. This compound's stereochemistry plays a crucial role in its interaction with biological targets, making it an attractive option for researchers exploring new therapeutic modalities.

The nitro-substituted aromatic ring in this compound not only contributes to its chemical reactivity but also influences its electronic properties, which are essential for its interaction with biological molecules. This feature has been exploited in various research studies aimed at developing novel catalysts and ligands for asymmetric synthesis. The combination of these structural elements makes this compound a versatile tool for both academic research and industrial applications.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular modeling studies on tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate have revealed potential binding interactions with enzymes and receptors involved in critical metabolic pathways. These insights have guided researchers in designing targeted interventions for various diseases, including inflammatory disorders and neurological conditions.

The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of this compound. Preclinical studies have demonstrated its efficacy in modulating key biological processes, making it a promising candidate for further clinical development. The compound's ability to interact selectively with specific biological targets while minimizing off-target effects is a significant advantage in drug design.

Beyond its pharmaceutical applications, this compound has shown promise in the field of agrochemicals. Its unique chemical properties make it an effective component in the development of novel pesticides and herbicides that are both potent and environmentally friendly. The nitro group's reactivity allows for further functionalization, enabling the creation of derivatives with enhanced bioavailability and stability.

The synthesis of tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate presents several challenges due to its complex structural features. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on an industrial scale. These advancements include improved catalytic systems and optimized reaction conditions that enhance yield and purity.

The environmental impact of synthesizing and using this compound is another critical consideration. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce energy consumption. Such sustainable practices are essential for ensuring the long-term viability of this compound in both research and industrial settings.

In conclusion, compound with CAS No. 2679934-90-6 and product name tert-butyl N-[(1R)-1-(4-methyl-3-nitrophenyl)ethyl]carbamate represents a significant milestone in chemical biology and pharmaceutical research. Its unique structural features, combined with its potential applications across multiple domains, make it a highly valuable asset for researchers and industry professionals alike. As our understanding of its properties continues to evolve, we can expect even more innovative uses to emerge from this remarkable compound.

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